molecular formula C22H26N6O3S B6644941 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

Cat. No.: B6644941
M. Wt: 454.5 g/mol
InChI Key: WPEISUYNRBPTLI-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a tetrazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Tetrazole Formation: The tetrazole moiety is formed through cycloaddition reactions involving azides and nitriles.

    Final Coupling: The final step involves coupling the azepane-sulfonyl intermediate with the tetrazole derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide can be compared with similar compounds based on its structure and reactivity. Similar compounds include:

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide
  • N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide

These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-17-6-8-18(9-7-17)22-24-26-28(25-22)16-21(29)23-19-10-12-20(13-11-19)32(30,31)27-14-4-2-3-5-15-27/h6-13H,2-5,14-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEISUYNRBPTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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